molecular formula C8H10FNO4 B12570086 2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid CAS No. 260353-65-9

2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid

Cat. No.: B12570086
CAS No.: 260353-65-9
M. Wt: 203.17 g/mol
InChI Key: GLDRBCJXSGSXEU-JKBXLQNXSA-N
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Description

2-Amino-6-fluoro-bicyclo[310]hexane-2,6-dicarboxylic acid is a bicyclic compound with a unique structure that includes both amino and fluoro functional groups

Preparation Methods

The synthesis of 2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid typically involves multiple steps. One common approach is the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular synthesis of the compound, which can then be further derivatized through various transformations . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino and fluoro positions, using reagents like sodium azide or halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications, particularly in the design of drugs targeting specific receptors or enzymes.

    Industry: The compound can be used in the production of polymers and other advanced materials due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and binding characteristics.

Properties

CAS No.

260353-65-9

Molecular Formula

C8H10FNO4

Molecular Weight

203.17 g/mol

IUPAC Name

(1R,2S,5R,6R)-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

InChI

InChI=1S/C8H10FNO4/c9-8(6(13)14)3-1-2-7(10,4(3)8)5(11)12/h3-4H,1-2,10H2,(H,11,12)(H,13,14)/t3-,4-,7+,8-/m1/s1

InChI Key

GLDRBCJXSGSXEU-JKBXLQNXSA-N

Isomeric SMILES

C1C[C@]([C@H]2[C@@H]1[C@@]2(C(=O)O)F)(C(=O)O)N

Canonical SMILES

C1CC(C2C1C2(C(=O)O)F)(C(=O)O)N

Origin of Product

United States

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